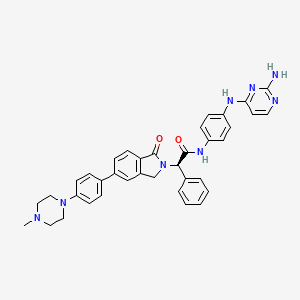
Egfr-IN-97
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-97 is a compound known for its inhibitory effects on the epidermal growth factor receptor (EGFR). This receptor is often overexpressed in various types of cancer cells, making it a significant target for cancer therapy. This compound has shown promise in preclinical studies for its potential to inhibit the growth of cancer cells by targeting and blocking the EGFR pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-97 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to form the basic skeleton of the compound.
Functional Group Introduction: Various functional groups are introduced through reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and advanced purification techniques ensures the production of large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Egfr-IN-97 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
Egfr-IN-97 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying EGFR inhibition and developing new synthetic methodologies.
Biology: Employed in cell biology studies to understand the role of EGFR in cell signaling and cancer progression.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancers that overexpress EGFR, such as non-small cell lung cancer.
Industry: Utilized in the development of diagnostic tools and assays for detecting EGFR activity.
Mechanism of Action
Egfr-IN-97 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the EGFR signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Egfr-IN-97 is compared with other EGFR inhibitors such as gefitinib, erlotinib, and osimertinib. While all these compounds target the EGFR pathway, this compound is unique in its structure and binding affinity. It has shown higher selectivity for certain EGFR mutations, making it a promising candidate for overcoming resistance seen with other inhibitors.
Similar Compounds
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with similar applications.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations.
This compound stands out due to its unique chemical structure and potential for higher efficacy in certain cancer types.
Properties
Molecular Formula |
C37H36N8O2 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
(2R)-N-[4-[(2-aminopyrimidin-4-yl)amino]phenyl]-2-[6-[4-(4-methylpiperazin-1-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C37H36N8O2/c1-43-19-21-44(22-20-43)31-14-7-25(8-15-31)27-9-16-32-28(23-27)24-45(36(32)47)34(26-5-3-2-4-6-26)35(46)41-30-12-10-29(11-13-30)40-33-17-18-39-37(38)42-33/h2-18,23,34H,19-22,24H2,1H3,(H,41,46)(H3,38,39,40,42)/t34-/m1/s1 |
InChI Key |
LPQXVCSHXVXJLC-UUWRZZSWSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)N(C4)[C@H](C5=CC=CC=C5)C(=O)NC6=CC=C(C=C6)NC7=NC(=NC=C7)N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)N(C4)C(C5=CC=CC=C5)C(=O)NC6=CC=C(C=C6)NC7=NC(=NC=C7)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















